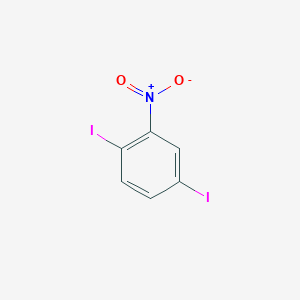
1,4-Diiodo-2-nitrobenzene
Cat. No. B1589429
Key on ui cas rn:
89488-57-3
M. Wt: 374.9 g/mol
InChI Key: WNAMUUCHNYHBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09200319B2
Procedure details


1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1 H, J=8.3 Hz), 7.56 (dd, 1 H, J=8.3 and 2.0 Hz).
Name
1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline
Quantity
6.6 g
Type
reactant
Reaction Step One









Yield
99%
Identifiers


|
REACTION_CXSMILES
|
IC1C=CC(N)=C([N+]([O-])=O)C=1.[I:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-].[Na+]>O.C(OCC)C.C(O)(=O)C>[I:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=C(N)C=C1)[N+](=O)[O-].IC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
17.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
22.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
17.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to minus 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceed 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition the mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting mixture was kept at 60° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether solution was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water (150 mL) and once saturated NaHCO3 (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.3 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
